3-Propylidènephtalide

Vue d'ensemble

Description

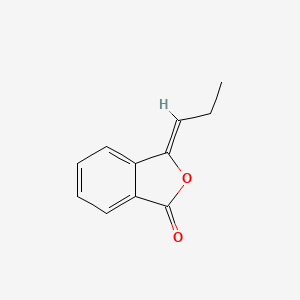

3-Propylidenephthalide: is a chemical compound belonging to the class of alicyclic and aromatic lactones. It is known for its use as a flavoring agent in food and as a fragrance in cosmetic products . The compound has the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol .

Applications De Recherche Scientifique

3-Propylidenephthalide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

3-Propylidenephthalide is a unique compound that is naturally distributed in different plants . .

Mode of Action

It is known that the compound is a flavoring ingredient and is typically added as a food additive . It belongs to a class of compounds known as phthalides, which are known to possess multiple bioactivities .

Biochemical Pathways

Phthalides, the class of compounds to which 3-Propylidenephthalide belongs, are associated with hemorheological improvement, vascular function modulation, and central nervous system protection . They have potential treatments for a variety of diseases, mainly including cardio-cerebrovascular disorders and neurological complications such as Alzheimer’s disease . .

Result of Action

3-Propylidenephthalide is known to enhance the smell of a product and/or perfumes the skin . .

Action Environment

3-Propylidenephthalide may be sensitive to prolonged exposure to air and moisture . This suggests that environmental factors could influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

3-Propylidenephthalide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-Propylidenephthalide and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and context. Additionally, 3-Propylidenephthalide has been shown to bind with certain proteins, altering their conformation and function .

Cellular Effects

3-Propylidenephthalide affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Propylidenephthalide can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression, affecting the production of proteins involved in critical cellular functions. Furthermore, 3-Propylidenephthalide has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The mechanism of action of 3-Propylidenephthalide involves several molecular interactions. At the molecular level, 3-Propylidenephthalide binds to specific biomolecules, including enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, 3-Propylidenephthalide has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of various substrates. Additionally, 3-Propylidenephthalide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Propylidenephthalide can change over time. The stability and degradation of 3-Propylidenephthalide are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Propylidenephthalide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 3-Propylidenephthalide has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Propylidenephthalide vary with different dosages in animal models. At low doses, 3-Propylidenephthalide has been found to have minimal adverse effects, while higher doses can lead to toxicity. For instance, studies have shown that 3-Propylidenephthalide at a dose of 1 mg/kg is generally safe, but higher doses can cause adverse effects such as liver toxicity and changes in metabolic enzyme activity. These threshold effects highlight the importance of dosage in determining the safety and efficacy of 3-Propylidenephthalide .

Metabolic Pathways

3-Propylidenephthalide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The metabolic pathways of 3-Propylidenephthalide include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and toxicity of 3-Propylidenephthalide. Additionally, 3-Propylidenephthalide can affect metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of 3-Propylidenephthalide within cells and tissues are essential for its activity. 3-Propylidenephthalide is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of 3-Propylidenephthalide within tissues can also influence its overall activity and effects on cellular function .

Subcellular Localization

The subcellular localization of 3-Propylidenephthalide is crucial for its activity and function. 3-Propylidenephthalide can localize to specific compartments or organelles within the cell, such as the endoplasmic reticulum, mitochondria, and nucleus. This localization is often directed by targeting signals or post-translational modifications. The subcellular localization of 3-Propylidenephthalide can influence its interactions with biomolecules and its overall biochemical activity .

Méthodes De Préparation

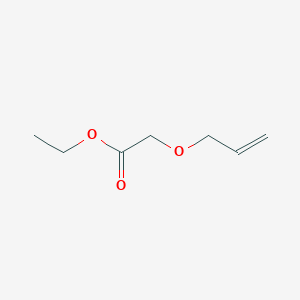

Synthetic Routes and Reaction Conditions: 3-Propylidenephthalide can be synthesized through various methods. One common approach involves the use of chiral bifunctional thiourea organocatalysts to obtain enantioenriched highly functionalized dihydronaphthoquinones and chiral 3,3-disubstituted phthalides . The reaction typically involves the use of specific catalysts and controlled reaction conditions to achieve the desired product.

Industrial Production Methods: In industrial settings, 3-Propylidenephthalide is produced by semi-synthetic methods, starting from natural raw materials or through chemical synthesis. The compound is often used as an analytical standard for the determination of analytes in cosmetics, personal care products, tobacco products, and biological samples by various chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Propylidenephthalide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 3-Propylidenephthalide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

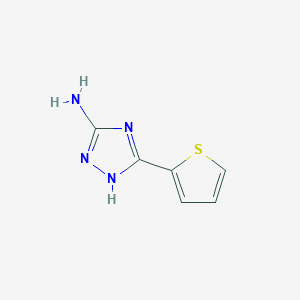

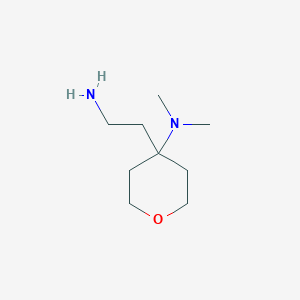

Comparaison Avec Des Composés Similaires

3-Butylidenephthalide: Another member of the alicyclic and aromatic lactones group, used as a flavoring agent.

3,4-Dihydrocoumarin: A compound with similar applications in food flavoring and fragrance.

Uniqueness of 3-Propylidenephthalide: 3-Propylidenephthalide is unique due to its specific molecular structure, which imparts distinct olfactory properties. Its use as both a flavoring and fragrance agent highlights its versatility in various industries.

Propriétés

Numéro CAS |

17369-59-4 |

|---|---|

Formule moléculaire |

C11H10O2 |

Poids moléculaire |

174.20 g/mol |

Nom IUPAC |

(3E)-3-propylidene-2-benzofuran-1-one |

InChI |

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5+ |

Clé InChI |

NGSZDVVHIGAMOJ-BJMVGYQFSA-N |

SMILES |

CCC=C1C2=CC=CC=C2C(=O)O1 |

SMILES isomérique |

CC/C=C/1\C2=CC=CC=C2C(=O)O1 |

SMILES canonique |

CCC=C1C2=CC=CC=C2C(=O)O1 |

Point d'ébullition |

343 to 347 °F at 15 mm Hg (NTP, 1992) |

Densité |

1.135 at 74.7 °F (NTP, 1992) 1.127-1.132 |

Point d'éclair |

greater than 200 °F (NTP, 1992) |

Key on ui other cas no. |

17369-59-4 94704-89-9 |

Description physique |

3-propylidene phthalide is a clear yellow liquid. (NTP, 1992) colourless, slightly viscous liquid; warm, spicy-herbaceous aroma |

Pictogrammes |

Irritant |

Solubilité |

less than 0.1 mg/mL at 64° F (NTP, 1992) Insoluble in water; soluble in oils soluble (in ethanol) |

Origine du produit |

United States |

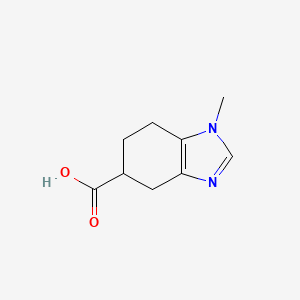

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 3-Propylidenephthalide and how is it characterized?

A1: 3-Propylidenephthalide is a phthalide derivative. Its structure comprises a phthalide core with a propylidene substituent at the 3-position. [] The molecular formula is C11H10O2. [] Structural characterization was achieved using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 1H-1H COSY, HMQC, and HMBC techniques. []

Q2: What is known about the antibacterial activity of 3-Propylidenephthalide?

A2: While 3-Propylidenephthalide itself has not been extensively studied for its antibacterial properties, a closely related compound, Z-ligustilide (3-butylidenephthalide), isolated from the same plant source (Levisticum officinale), exhibited activity against Staphylococcus aureus, Escherichia coli, and vancomycin-resistant Enterococcus faecium. [] This suggests that 3-Propylidenephthalide and related phthalides could be promising candidates for further investigation as potential antibacterial agents. []

Q3: How does the structure of 3-Propylidenephthalide relate to other similar compounds and their fragmentation patterns?

A3: Research has shown that 3-Propylidenephthalide (specifically, its isomer 3-propylidenephthalide) exhibits interesting isomerization behavior when ionized. [, ] It can undergo up to seven consecutive, reversible isomerization steps, interconverting with isomers like 2-ethyl-1,3-indandione. [, ] This complex isomerization process, involving shifts of both protonated and neutral carbonyl groups, ultimately influences the fragmentation pathways observed in mass spectrometry analysis. [, ] Understanding these fragmentation patterns is crucial for the accurate identification and characterization of 3-Propylidenephthalide and related compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)

![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)

![5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1366521.png)